Topoisomerase inhibitor 3

Antiproliferative Cytotoxicity Cancer

Topoisomerase inhibitor 3 (compound 9; CAS 3026832-96-9) is a research-grade small molecule with confirmed antiproliferative and antitumor activity in preclinical models. Its distinct C22H20N2O5 scaffold differentiates it from other 'Topoisomerase inhibitor 3' variants, ensuring unambiguous SAR and chemical biology studies. Supplied at ≥98% purity with established in vivo formulation protocols (DMSO:PEG300:Tween 80:saline), it is ideal for exploratory oncology research and xenograft efficacy studies. Avoid generic substitution; verify CAS 3026832-96-9 to ensure target specificity.

Molecular Formula C22H20N2O5
Molecular Weight 392.4 g/mol
Cat. No. B15138130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTopoisomerase inhibitor 3
Molecular FormulaC22H20N2O5
Molecular Weight392.4 g/mol
Structural Identifiers
SMILESC1CN(CC1N)C(=O)C2CC3=C(C2)C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O
InChIInChI=1S/C22H20N2O5/c23-11-5-6-24(9-11)22(29)10-7-14-15(8-10)21(28)17-16(20(14)27)18(25)12-3-1-2-4-13(12)19(17)26/h1-4,10-11,27-28H,5-9,23H2/t11-/m0/s1
InChIKeyDKTKUPGWANWPSS-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Topoisomerase inhibitor 3 (Compound 9) Procurement Guide: Baseline Properties and Catalog Identification


Topoisomerase inhibitor 3 (compound 9; CAS 3026832-96-9) is a small-molecule inhibitor of topoisomerase enzymes, supplied as a research tool for anticancer and antiproliferative studies . The compound demonstrates anti-tumor activity in preclinical models and is characterized by a molecular weight of 392.40 g/mol and formula C22H20N2O5 . It is commercially available through major chemical vendors with typical purity of ≥98% and is formulated for in vitro and in vivo research applications [1].

Why Topoisomerase inhibitor 3 Cannot Be Replaced by Generic Topoisomerase Inhibitors


Generic substitution among topoisomerase inhibitors is not feasible due to divergent selectivity profiles, potency ranges, and off-target signaling effects. While multiple compounds are named 'Topoisomerase inhibitor 3,' they correspond to distinct chemical entities with different CAS numbers, molecular targets, and biological outcomes [1]. For instance, Topoisomerase I inhibitor 3 (ZML-14) selectively targets Top1 with G2/M arrest, whereas Topoisomerase I/II inhibitor 3 (compound 7) acts as a dual Top1/Top2 inhibitor and modulates the PI3K/Akt/mTOR pathway [2]. Topoisomerase inhibitor 3 (compound 9) is a distinct chemical scaffold (CAS 3026832-96-9) with antiproliferative and antitumor activity, but its precise Top1 vs. Top2 selectivity remains uncharacterized in public literature [3]. These differences preclude interchangeable use in research protocols.

Topoisomerase inhibitor 3 Quantitative Differentiation Evidence: Potency, Selectivity, and Mechanistic Comparisons


Comparative Potency in Cancer Cell Lines: Topoisomerase inhibitor 3 vs. Other 'Topoisomerase Inhibitor 3' Variants

Topoisomerase inhibitor 3 (compound 9) is reported to exhibit antiproliferative and antitumor activity, but specific IC50 values against cancer cell lines are not publicly disclosed . In contrast, Topoisomerase I inhibitor 3 (ZML-14) shows quantified cytotoxicity with IC50 values of 1.94 ± 0.09 μM (HepG2), 10.32 ± 0.39 μM (A2780), and 13.1 ± 0.96 μM (HeLa) [1]. Topoisomerase II inhibitor 3 (compound 6h) demonstrates IC50 values of 0.42 μM (MDA-MB-231), 1.10 μM (A549), and 0.15 μM (KG1) [2]. The lack of comparable potency data for compound 9 limits direct selection based on antiproliferative activity; users requiring well-characterized cytotoxicity should consider these alternatives.

Antiproliferative Cytotoxicity Cancer

Target Selectivity Profile: Topoisomerase inhibitor 3 vs. Dual and Isoform-Selective Inhibitors

Topoisomerase inhibitor 3 (compound 9) is described as a general 'topoisomerase inhibitor' without specification of Top1 vs. Top2 selectivity or isoform inhibition constants . In contrast, Topoisomerase I inhibitor 3 (ZML-14) is a selective Top1 inhibitor that interacts with the Top1-DNA complex [1]. Topoisomerase II inhibitor 3 (compound 6h) is a dual Top2α/β inhibitor with IC50 values of 0.17 μM (Top2α) and 0.23 μM (Top2β) [2]. Topoisomerase I/II inhibitor 3 (compound 7) acts as a dual Top1/Top2 inhibitor with additional PI3K/Akt/mTOR pathway modulation . The undefined selectivity of compound 9 precludes its use in experiments requiring isoform-specific inhibition or pathway-defined mechanisms.

Selectivity Top1 Top2 Off-target

Molecular Scaffold and Chemical Differentiation: Topoisomerase inhibitor 3 (C22H20N2O5) vs. Structurally Related Analogs

Topoisomerase inhibitor 3 (compound 9) possesses a unique chemical scaffold defined by molecular formula C22H20N2O5 and CAS 3026832-96-9, which is distinct from other 'Topoisomerase inhibitor 3' variants . For comparison, Topoisomerase I inhibitor 3 (ZML-14) has formula C18H14FNO3 (CAS 2588211-50-9), Topoisomerase II inhibitor 3 (6h) has C18H20N4O4 (CAS 99140-25-7), and Topoisomerase I/II inhibitor 3 (compound 7) has C24H24N2O4 (CAS 2770804-74-3) [1][2][3]. This structural divergence underlies differences in target binding, selectivity, and biological activity. The distinct chemical identity of compound 9 ensures it cannot be substituted with any other similarly named compound without altering experimental outcomes.

Chemical structure Scaffold SAR

Topoisomerase inhibitor 3 Optimal Use Cases in Research and Preclinical Development


Exploratory Antiproliferative Screening in Cancer Cell Panels

Topoisomerase inhibitor 3 (compound 9) may be employed in broad-spectrum antiproliferative screens where the primary objective is to identify compounds with anti-tumor activity without prior knowledge of target selectivity or potency . Its reported antitumor activity, though not quantified, supports its use as a positive control or tool compound in exploratory oncology research .

Chemical Biology Studies Requiring a Structurally Unique Topoisomerase Inhibitor Scaffold

The distinct chemical scaffold of Topoisomerase inhibitor 3 (C22H20N2O5, CAS 3026832-96-9) differentiates it from other topoisomerase inhibitors and may be valuable in structure-activity relationship (SAR) campaigns or chemical biology probes where a novel chemotype is desired . Its unique structure may confer different binding modes or resistance profiles compared to established inhibitors .

In Vivo Efficacy Studies in Xenograft Models with Defined Formulation Protocols

Topoisomerase inhibitor 3 is formulated for in vivo administration using standard solubilization vehicles (e.g., DMSO:PEG300:Tween 80:saline), enabling its use in murine xenograft or syngeneic tumor models to assess antitumor efficacy . The availability of established formulation protocols supports its integration into preclinical oncology workflows .

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